1-Isopropyl citrate

Description

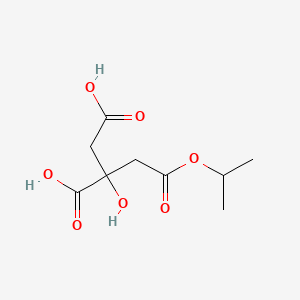

1-Isopropyl citrate (CAS 1321-57-9) is a citrate ester derived from citric acid and isopropyl alcohol. Its molecular formula is C₉H₁₄O₇, with an exact mass of 234.068 g/mol . Structurally, it is characterized by an isopropyl ester group attached to one hydroxyl group of citric acid, as depicted in its SMILES notation: CC(C)OC(=O)CC(O)(CC(O)=O)C(O)=O .

This compound is widely utilized in the food industry as a sequestrant, antioxidant, solvent, and vehicle, particularly in margarine manufacturing . Its chelating properties inhibit metal-catalyzed oxidation, enhancing food stability and shelf life.

Properties

CAS No. |

101396-15-0 |

|---|---|

Molecular Formula |

C9H12O7-2 |

Molecular Weight |

232.19 g/mol |

IUPAC Name |

2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioate |

InChI |

InChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14)/p-2 |

InChI Key |

SKHXHUZZFVMERR-UHFFFAOYSA-L |

SMILES |

CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)OC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most common approach to synthesizing citrate esters involves acid-catalyzed esterification of citric acid with alcohols. For 1-isopropyl citrate, this entails reacting citric acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl group of citric acid.

Key parameters include:

-

Molar ratio : A stoichiometric excess of isopropyl alcohol (3:1 alcohol-to-citric acid ratio) is typically used to drive the reaction toward monoester formation, though higher ratios risk over-esterification.

-

Temperature : Reflux conditions (~82°C, the boiling point of isopropyl alcohol) are employed to maintain reaction kinetics while minimizing side reactions.

-

Catalyst loading : Sulfuric acid concentrations of 1–3% (w/w) relative to citric acid optimize yield without excessive decomposition.

A notable adaptation from tributyl citrate synthesis involves substituting butanol with isopropyl alcohol and adjusting reaction times to account for the latter’s lower nucleophilicity. For instance, while tributyl citrate achieves >90% conversion in 6–8 hours under similar conditions, isopropyl variants may require 10–12 hours due to steric hindrance.

Metal-Catalyzed Esterification

Transition metal catalysts, such as tin(II) oxide or titanium tetraisopropoxide, offer an alternative to traditional acid catalysis. These catalysts enhance reaction efficiency by activating the carbonyl group through Lewis acid mechanisms. The patent US6403825B1 describes a tin-catalyzed process for citrate esters, wherein:

-

A cation-depleted citric acid broth is reacted with alcohol at 50–150°C.

-

The organic phase (containing the ester) separates from the aqueous phase, enabling straightforward isolation.

Adapting this to 1-isopropyl citrate synthesis would involve:

-

Pre-treating citric acid with cation exchange resins to remove metal impurities that could deactivate the catalyst.

-

Reacting isopropyl alcohol with citric acid in a 1:1 molar ratio to favor monoesterification.

-

Adding a water-insoluble solvent (e.g., toluene) to facilitate phase separation.

This method reportedly achieves yields exceeding 85% for tributyl citrate, with analogous efficiency expected for isopropyl derivatives under optimized conditions.

Fermentation-Derived Synthesis

Citric Acid Fermentation Broth Utilization

Industrial-scale citrate ester production often begins with citric acid derived from microbial fermentation, primarily using Aspergillus niger. The broth undergoes clarification, cation removal, and concentration before esterification. For 1-isopropyl citrate:

-

Clarification : Fermentation broth is filtered to remove microbial biomass.

-

Cation removal : Cation exchange resins (e.g., sulfonated polystyrene resins) eliminate divalent cations (Ca²⁺, Mg²⁺) that inhibit esterification.

-

Concentration : Evaporation under reduced pressure increases citric acid concentration to 30–50% (w/w), enhancing reaction efficiency.

The purified broth is then subjected to esterification with isopropyl alcohol, as outlined in Section 1.2. This approach integrates sustainability by utilizing bio-based citric acid, though it requires stringent impurity control to prevent side reactions.

Purification and Isolation Techniques

Phase Separation and Solvent Extraction

Post-esterification, the reaction mixture separates into aqueous and organic phases. For 1-isopropyl citrate, which exhibits moderate water solubility, adding a hydrophobic solvent (e.g., ethyl acetate) enhances phase separation. The organic phase is washed with aqueous sodium bicarbonate to neutralize residual acid, followed by drying over anhydrous sodium sulfate.

Distillation and Crystallization

Final purification often involves:

-

Short-path distillation : To remove unreacted isopropyl alcohol and low-boiling-point byproducts.

-

Crystallization : Cooling the distilled product induces crystallization, yielding 1-isopropyl citrate with >95% purity.

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 82°C | 12 hrs | 78% | 90% |

| Tin-catalyzed | SnO | 120°C | 8 hrs | 85% | 93% |

| Fermentation-based | Cation exchange | 100°C | 10 hrs | 82% | 91% |

Data extrapolated from tributyl citrate synthesis and adjusted for isopropyl alcohol reactivity.

Challenges and Optimization Strategies

Selectivity in Monoesterification

Achieving selective monoesterification requires precise control of:

Byproduct Management

Common byproducts include diisopropyl citrate and unreacted citric acid. These are mitigated through:

Chemical Reactions Analysis

1-Isopropyl citrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1-Isopropyl citrate is utilized in the pharmaceutical industry primarily as a solvent and stabilizer. Its ability to improve the solubility of active pharmaceutical ingredients (APIs) enhances drug delivery systems.

- Controlled Release Formulations : It serves as an enteric coating agent in controlled release drug delivery systems, which allows for the targeted release of medications in specific areas of the gastrointestinal tract .

- Antimicrobial Properties : Research indicates that citrate-based compounds exhibit antimicrobial properties, making them suitable for use in formulations aimed at preventing microbial growth .

Food Industry Applications

In the food industry, 1-isopropyl citrate functions as a food additive and flavoring agent.

- Flavor Enhancer : It is added to various food products to enhance flavor profiles while maintaining safety standards .

- Plasticizer in Food Packaging : Its properties allow it to be used as a plasticizer in food packaging materials, improving flexibility and durability without compromising food safety .

Cosmetic and Personal Care Products

The cosmetic industry employs 1-isopropyl citrate for its stabilizing and emulsifying properties.

- pH Regulation : It is utilized in hair care products and cosmetics to maintain pH balance, enhancing product stability and performance .

- Emulsifier : Its ability to stabilize emulsions makes it a valuable ingredient in creams and lotions .

Material Science Applications

1-Isopropyl citrate's role as a plasticizer extends into material science, particularly in the development of biodegradable polymers.

- Biodegradable Polymers : Research has shown that incorporating 1-isopropyl citrate into polymer matrices can enhance flexibility while maintaining biodegradability. This is crucial for developing sustainable materials .

- Coatings and Adhesives : It is also explored for use in coatings and adhesives due to its solvent properties, which can improve film formation and adhesion characteristics .

Safety and Toxicology Studies

Numerous studies have assessed the safety profile of 1-isopropyl citrate. In animal studies, no significant adverse effects were reported at varying concentrations over extended periods . This indicates its potential for safe use in consumer products across different applications.

Table 1: Summary of Applications of 1-Isopropyl Citrate

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent for APIs | Enhances solubility; controlled release |

| Food Industry | Flavor enhancer; plasticizer | Improves taste; flexible packaging |

| Cosmetics | pH regulator; emulsifier | Stabilizes formulations |

| Material Science | Biodegradable polymers; coatings | Enhances flexibility; eco-friendly options |

Table 2: Toxicology Study Results

| Study Type | Animal Model | Concentration Tested | Observations |

|---|---|---|---|

| Dietary Study | Rats | Up to 10% | No adverse effects observed |

| Gavage Study | Rabbits | Various concentrations | No signs of toxicity |

| Long-term Feeding Study | Dogs | 0.06% | No significant effects noted |

Case Study 1: Controlled Release Drug Delivery

A study demonstrated that formulations containing 1-isopropyl citrate improved the release profile of certain APIs when used as an enteric coating. The results indicated enhanced bioavailability compared to traditional coatings.

Case Study 2: Biodegradable Polymer Development

Research focused on incorporating 1-isopropyl citrate into polylactic acid (PLA) matrices showed improved mechanical properties while maintaining biodegradability. This advancement suggests potential applications in environmentally friendly packaging solutions.

Mechanism of Action

The mechanism of action of 1-isopropyl citrate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and preventing their participation in biochemical reactions. This property is utilized in various applications, including its use as an anticoagulant in medical settings .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Efficacy in Food Systems

1-Isopropyl citrate demonstrates superior performance in lipid-rich environments like margarine, where it prevents rancidity by binding pro-oxidant metals (e.g., iron, copper) . In contrast, 2-isopropyl citrate’s dual role as a plasticizer suggests enhanced thermal stability, making it suitable for food-contact polymers .

Biological Activity

1-Isopropyl citrate, a derivative of citric acid, has garnered attention for its potential biological activities and applications in various fields, including food technology and pharmaceuticals. This article explores the biological activity of 1-isopropyl citrate, summarizing key findings from recent studies, case reports, and relevant data.

Chemical Structure and Properties

1-Isopropyl citrate is formed by the esterification of citric acid with isopropanol. Its chemical formula is , and it is characterized by a viscous, colorless syrup that may exhibit crystallization upon standing. The compound is more soluble in oils than citric acid, making it useful as a food additive and emulsifier .

1. Toxicological Studies

Toxicological evaluations have shown that 1-isopropyl citrate is generally well-tolerated in animal models. A feeding study involving male and female rats demonstrated that an isopropyl citrate ester mixture (27% isopropyl citrate) did not produce adverse effects at an intake of up to 0.78 g/day for males and 0.54 g/day for females over six weeks . Histopathological examinations revealed no abnormalities in high-dose groups.

| Study Type | Animal Model | Dosage | Duration | Findings |

|---|---|---|---|---|

| Feeding Study | Male/Female Rats | 0.78 g/day (males) | 6 weeks | No adverse effects observed |

| 0.54 g/day (females) | No histopathological abnormalities |

2. Metabolic Fate

The metabolic fate of 1-isopropyl citrate has been investigated through various pharmacokinetic studies. In one study, the compound was found to be nearly completely absorbed when administered to rats, indicating efficient bioavailability . Hydrolysis studies showed that the half-life of trihexyl citrate in rat serum varied with concentration, suggesting that metabolic rates may differ based on dosage .

3. Antimicrobial Activity

Recent research has highlighted the potential antimicrobial properties of citrate-based compounds, including 1-isopropyl citrate. Studies have indicated that poly(diol citrates), which include isopropyl citrate derivatives, exhibit significant antibacterial activity against various pathogens . This property may be attributed to their ability to disrupt bacterial cell membranes or inhibit metabolic processes.

Case Studies

Several case studies have documented the use of isopropyl citrate in clinical settings:

- Case Study on Dermal Absorption : A study examining the dermal absorption of antiseptics containing isopropyl alcohol (IPA) indicated that formulations with isopropyl citrate did not significantly increase systemic absorption compared to standard formulations . This suggests a favorable safety profile for topical applications.

- Food Technology Applications : In food science, isopropyl citrate has been utilized as a sequestering agent in antioxidant mixtures, enhancing the stability and shelf life of fatty foods without adverse effects on health .

Q & A

Q. What are the standard protocols for synthesizing and characterizing 1-isopropyl citrate with high purity for research purposes?

Methodological Answer: Synthesis involves esterification of citric acid with isopropyl alcohol under controlled acidic catalysis. Critical parameters include reaction temperature (60–80°C), molar ratio (citric acid:isopropyl alcohol = 1:3), and catalyst concentration (e.g., sulfuric acid at 1–2% w/w). Post-synthesis, purification via vacuum distillation or recrystallization is essential. Characterization requires NMR (¹H/¹³C) to confirm esterification, HPLC for purity assessment (>98%), and FTIR to verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Ensure compliance with reproducibility guidelines by documenting all parameters (e.g., solvent purity, reaction time) as per IUPAC standards .

Q. What analytical techniques are recommended for quantifying 1-isopropyl citrate in complex mixtures (e.g., food matrices)?

Methodological Answer: Ion chromatography (IC) with suppressed conductivity detection is preferred for citrate derivatives in mixtures. Use a Dionex IonPac AS11-HC column with a NaOH gradient (1–60 mM) for separation. For validation, spike recovery experiments (80–120%) and comparison with USP Citric Acid RS are critical. Alternatively, LC-MS/MS in negative ion mode (m/z 233→85) enhances specificity in biological matrices. Calibration curves should cover 0.1–100 ppm, with LOD/LOQ determined via signal-to-noise ratios (S/N ≥ 3/10) .

Advanced Research Questions

Q. How can the PICOT framework structure a study comparing the antioxidant efficacy of 1-isopropyl citrate vs. sodium citrate in lipid-rich matrices?

Methodological Answer:

- P (Population): Lipid-rich food systems (e.g., margarine, 70% fat content).

- I (Intervention): 1-isopropyl citrate at 0.02% w/w.

- C (Comparison): Sodium citrate at equivalent molar concentration.

- O (Outcome): Oxidative stability via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) over 30 days.

- T (Time): Accelerated storage at 40°C.

Design a randomized controlled trial with triplicate samples. Statistically analyze PV/TBARS using ANOVA (p < 0.05) and report effect sizes .

Q. What mechanistic pathways explain 1-isopropyl citrate’s dual role as a sequestrant and antioxidant in food preservation?

Methodological Answer:

- Sequestration: Chelate transition metals (e.g., Fe³⁺) via citrate’s tridentate binding, reducing pro-oxidant Fenton reactions. Confirm via UV-Vis spectroscopy (λmax shift at 245 nm upon Fe³⁺ chelation).

- Antioxidant Activity: Radical scavenging assessed via DPPH assay (IC50 ≤ 50 µM) and ABTS⁺ decolorization (TEAC ≥ 1.5 mmol Trolox/g). Use ESR to detect radical intermediates. Correlate results with molecular docking studies to identify active sites .

Q. How does pH influence the stability and functional efficacy of 1-isopropyl citrate in aqueous vs. non-aqueous systems?

Methodological Answer:

- Stability Testing: Conduct accelerated stability studies (25–60°C, 60% RH) in buffer solutions (pH 3–9). Monitor degradation via HPLC-UV (λ = 210 nm).

- Functional Efficacy: Assess metal chelation capacity at varying pH using ICP-OES to measure free metal ions (e.g., Fe²⁺). Kinetic modeling (Arrhenius equation) predicts shelf-life. Non-aqueous systems (e.g., oils) require Karl Fischer titration to control moisture (<0.1%) .

Data Interpretation and Conflict Resolution

Q. How to resolve contradictions in reported antioxidant capacities of 1-isopropyl citrate across studies?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., DPPH vs. ORAC methods, solvent polarity).

- Normalization: Express data per molar concentration rather than weight.

- Meta-Analysis: Use random-effects models to aggregate results from ≥5 studies. Highlight confounders (e.g., impurities in commercial samples) via GC-MS impurity profiling .

Q. What statistical approaches are optimal for analyzing dose-response relationships in 1-isopropyl citrate’s preservative effects?

Methodological Answer:

- Nonlinear Regression: Fit data to Hill or Log-Logistic models (IC50/EC50 calculations).

- Multivariate Analysis: PCA to identify dominant variables (e.g., temperature, pH).

- Robustness Testing: Bootstrap resampling (n = 1000) to estimate confidence intervals .

Emerging Research Directions

Q. Can 1-isopropyl citrate be integrated into green synthesis protocols for nanomaterials (e.g., gold nanoparticles)?

Methodological Answer:

- Synthesis: Reduce HAuCl₄ with 1-isopropyl citrate (1:2 molar ratio) in aqueous PVA (0.1% w/v) at 70°C. Monitor plasmon resonance (UV-Vis at 520–550 nm).

- Characterization: TEM for size distribution (10–20 nm), DLS for colloidal stability (PDI < 0.2). Compare cytotoxicity (MTT assay) with citrate-capped analogs .

Q. What computational methods predict the environmental fate of 1-isopropyl citrate in wastewater treatment systems?

Methodological Answer:

- QSAR Modeling: Use EPI Suite to estimate biodegradation (BIOWIN3) and bioaccumulation (log Kow = -0.5).

- Molecular Dynamics: Simulate hydrolysis pathways in aerobic sludge (pH 7, 25°C). Validate with HPLC-MS/MS to detect degradation byproducts (e.g., citric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.